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Methyl 3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B1616248
CAS No.: 3598-22-9
M. Wt: 196.2 g/mol
InChI Key: NTULQOXXTCSEHM-UHFFFAOYSA-N
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Description

Background and Significance of Methyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206) in Contemporary Chemical and Biological Research

Methyl 3-(3,4-dihydroxyphenyl)propanoate, also known as methyl dihydrocaffeate, is a phenolic acid ester that has garnered increasing interest in scientific research. It is a derivative of dihydrocaffeic acid, a metabolite of the widely distributed plant phenolic, caffeic acid. nih.govnih.gov Caffeic acid and its analogues are recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory properties. mdpi.com The structural foundation of these compounds, particularly the 3,4-dihydroxyphenyl (catechol) moiety, is crucial to their bioactivity. This compound is also structurally related to natural polymers that have demonstrated significant immunomodulatory and antioxidant effects. mdpi.com Its significance lies in its potential as a bioactive molecule, sharing the beneficial structural features of its parent compounds while possessing distinct physicochemical properties, such as altered solubility and cell permeability due to the methyl ester group, which may influence its biological uptake and efficacy. nih.gov

Current Research Landscape and Unaddressed Scientific Inquiries

The current research landscape for this compound and its close structural relatives is heavily focused on their potential in mitigating conditions associated with oxidative stress, particularly neurodegenerative disorders. nih.govnih.gov Studies have explored the neuroprotective effects of related compounds against oxidative damage in various cell models, attributing the protective mechanisms to their antioxidant and anti-apoptotic properties. nih.govnih.gov However, several scientific inquiries remain unaddressed. There is a notable scarcity of in-vivo studies to validate the promising in-vitro findings and to establish a comprehensive pharmacokinetic profile. While its antioxidant activity is inferred from its neuroprotective effects, detailed quantitative assessments using standard antioxidant assays are not widely published for this specific ester. Furthermore, direct investigations into its anti-inflammatory effects are limited, with current understanding largely extrapolated from studies on structurally similar molecules. nih.gov The complete metabolic fate of this compound following administration, including its primary metabolites and excretion pathways, requires further elucidation.

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a comprehensive and structured overview of the current state of knowledge pertaining exclusively to this compound. The primary objective is to consolidate the available scientific information regarding its chemical profile, synthesis, and biological activities. This review will detail its structure and physicochemical properties, explore established laboratory synthesis methods, and discuss its pharmacological potential with a focus on its antioxidant, anti-inflammatory, and neuroprotective activities based on available research. Finally, it will touch upon its putative metabolic pathways. By strictly adhering to this scope, this review seeks to create a foundational scientific resource and highlight areas for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1616248 Methyl 3-(3,4-dihydroxyphenyl)propanoate CAS No. 3598-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULQOXXTCSEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342200
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-22-9
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Modifications of Methyl 3 3,4 Dihydroxyphenyl Propanoate

Biosynthetic Origins and Natural Occurrence

The presence of Methyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206) and its parent compound, dihydrocaffeic acid, has been identified in a variety of plant species, highlighting its role as a natural metabolite. nih.govnih.gov The elucidation of its biosynthetic pathways provides insight into the intricate biochemical machinery of plants.

Methodologies for Extraction and Isolation from Biological Matrices

The extraction and isolation of Methyl 3-(3,4-dihydroxyphenyl)propanoate and related phenolic compounds from plant materials typically involve a series of standard laboratory techniques. A general approach begins with the extraction of the plant material with a suitable solvent, such as methanol (B129727) or a methanol-water mixture, to solubilize the target compounds. This is often followed by partitioning with solvents of varying polarity to separate compounds based on their chemical properties.

Further purification is commonly achieved through chromatographic techniques. Column chromatography, using stationary phases like silica (B1680970) gel, is a primary method for the initial separation of the crude extract. Subsequent purification steps may involve High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is instrumental in obtaining the pure compound. The identity and purity of the isolated this compound are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, the isolation of the related compound, 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (caffeic acid), from Cassia sieberiana involved extraction with methyl acetate (B1210297) followed by characterization using FTIR, LCMS, and NMR. allscientificjournal.com

Elucidation of Enzymatic and Metabolic Precursor Pathways

The biosynthetic pathway to this compound is intrinsically linked to the metabolism of the aromatic amino acids phenylalanine and tyrosine. pharmaguideline.comdavuniversity.org The core structure, 3,4-dihydroxyphenylpropanoic acid (dihydrocaffeic acid), is a downstream metabolite in these pathways.

The journey begins with the conversion of phenylalanine to tyrosine, a reaction catalyzed by phenylalanine hydroxylase. davuniversity.orgcreative-proteomics.com Tyrosine then undergoes a series of enzymatic transformations. A key step involves the action of tyrosine aminotransferase to produce p-hydroxyphenylpyruvate. davuniversity.org This intermediate is then acted upon by p-hydroxyphenylpyruvate dioxygenase to form homogentisate. davuniversity.org

An alternative route involves the conversion of L-DOPA (3,4-dihydroxyphenyl-L-alanine), a product of tyrosine hydroxylation, to 3,4-dihydroxyphenylpyruvic acid. encyclopedia.pubnih.gov Subsequent reduction of the pyruvic acid moiety can lead to the formation of dihydrocaffeic acid. Specifically, in Rhodobacter sphaeroides, the reductive deamination of L-DOPA has been shown to produce 3,4-dihydroxyphenylpropionic acid. nih.gov The final step to yield this compound involves the esterification of the carboxylic acid group of dihydrocaffeic acid with methanol, a reaction that can be catalyzed by specific enzymes within the plant cell.

A proposed simplified biosynthetic pathway for dihydrocaffeic acid starts from the products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to chorismate, a key branch-point intermediate. encyclopedia.pub Chorismate is then converted through a series of enzymatic steps involving prephenate and L-arogenate to phenylalanine and tyrosine. encyclopedia.pub These amino acids are then channeled into the phenylpropanoid pathway, eventually leading to caffeic acid, which can be reduced to dihydrocaffeic acid. encyclopedia.pub

De Novo Chemical Synthesis Strategies

The laboratory synthesis of this compound has been approached through various chemical strategies, ranging from traditional multi-step procedures to more innovative and sustainable methods.

Established Laboratory-Scale Synthetic Routes to this compound

One of the most direct methods for the synthesis of this compound is the Fischer esterification of 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) with methanol in the presence of an acid catalyst. This method is straightforward but may require purification to remove unreacted starting materials and byproducts.

Another common laboratory approach involves the hydrogenation of a suitable precursor, such as methyl caffeate (methyl 3-(3,4-dihydroxyphenyl)acrylate). The carbon-carbon double bond in the propenoate side chain of methyl caffeate can be selectively reduced to a single bond using catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method is often high-yielding and provides a clean product.

A multi-step synthesis can also be employed, starting from more readily available precursors. For instance, a synthetic route to a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, involves the Michael addition of 2,6-di-tert-butylphenol (B90309) to methyl acrylate, catalyzed by a base like sodium methoxide. google.com A similar strategy could potentially be adapted for the synthesis of this compound, although protection of the catechol hydroxyl groups would be necessary.

A patent describes a synthesis method for L-dopa methyl ester hydrochloride starting from veratrone, which involves several steps including amidation, oxidation, demethoxylation, and finally esterification and acidification. researchgate.net While targeting a different final product, the esterification step is relevant.

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For the synthesis of catechol-containing compounds like this compound, several green chemistry approaches have been explored.

One promising strategy is the use of biocatalysts. For example, tyrosinase has been successfully employed for the synthesis of catechol compounds in an ethanol-water cosolvent system, which is considered a greener alternative to many traditional organic solvents. nih.gov Lipases have also been utilized for the enzymatic synthesis of esters of dihydrocaffeic acid. nih.gov These enzymatic methods often offer high selectivity and operate under mild reaction conditions.

Microwave-assisted synthesis is another green chemistry technique that has been applied to the synthesis of related compounds. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. pharmaguideline.com For example, the microwave-assisted synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate from 3,4-dihydroxybenzaldehyde (B13553) and acetylglycine demonstrated a dramatic reduction in reaction time and an increase in yield. nih.gov

The development of sustainable catalytic systems is also a key area of research. Palladium-catalyzed C-H oxygenation of phenols has been reported as a method for synthesizing catechols, offering high site selectivity. nih.gov Furthermore, the synthesis of functional catechols using the Mannich reaction in water without a catalyst represents a simple and environmentally benign approach. rsc.org

Strategic Derivatization and Analog Design

The chemical structure of this compound offers several sites for modification, allowing for the strategic design and synthesis of a wide range of derivatives and analogs. These modifications are often aimed at exploring structure-activity relationships and developing new compounds with tailored properties.

The catechol moiety is a primary target for derivatization. The two hydroxyl groups can be selectively or fully alkylated, acylated, or converted to other functional groups. For example, the synthesis of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) and its derivatives involved demethylation of the corresponding methoxy-substituted precursors. nih.gov

The ester group provides another handle for chemical modification. It can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amides. This approach is commonly used in medicinal chemistry to explore the impact of different substituents on biological activity.

The propanoate chain can also be modified. For instance, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involved the reaction of intermediate amines with substituted sulfonyl chlorides. chemicalbook.com Furthermore, the introduction of substituents on the aliphatic chain can lead to new analogs with altered physicochemical properties.

Modifications of the Catechol Moiety for Enhanced Properties

The 3,4-dihydroxy-substituted phenyl ring, or catechol moiety, is a primary site for chemical modification to augment the molecule's biological and physical properties. The catechol group's susceptibility to oxidation can be a liability, but its reactivity also presents an opportunity for functionalization.

Key modifications focus on improving stability, bioavailability, and target interaction. One significant strategy involves forming a methylenedioxy bridge from the two hydroxyl groups, a transformation seen in the synthesis of related compounds like methylone from catechol precursors. researchgate.net This modification protects the catechol group from rapid oxidation.

Another approach involves the substitution on the aromatic ring itself. For instance, the introduction of bulky groups like tert-butyl substituents onto the phenolic ring has been demonstrated in the synthesis of related phenolic propionates. nih.gov Such modifications can dramatically alter the molecule's lipophilicity and antioxidant capabilities. The synthesis of brominated derivatives of similar dihydroxyphenyl structures has also been explored, with studies showing that the presence and position of halogen atoms can modulate antioxidant and radical scavenging activities. nih.gov

Furthermore, the catechol group serves as an anchor for conjugation to polymers to enhance specific properties like mucoadhesion. Research on hydrocaffeic acid, the parent acid of the title compound, has shown it can be conjugated to biopolymers like chitosan. researchgate.net This modification, inspired by the adhesive proteins of mussels, significantly improves the retention time of the polymer on mucosal layers, a desirable trait for localized drug delivery. researchgate.netnih.gov

Table 1: Examples of Catechol Moiety Modifications and Their Effects

Modification Type Example Reagents/Process Resulting Structure/Effect Reference(s)
Ring Substitution Bromine Introduction of bromine atoms to the aromatic ring; modulates antioxidant activity. nih.gov
Alkylation t-Butanol, Acid Catalyst Addition of tert-butyl groups to the ring; increases lipophilicity. nih.gov
Bridge Formation Dihalomethane, Base Formation of a methylenedioxy bridge, protecting the catechol from oxidation. researchgate.net
Polymer Conjugation Chitosan, EDC coupling Covalent attachment to a biopolymer backbone; enhances mucoadhesion. researchgate.net

Ester and Amide Linkage Transformations

The propanoate side chain, specifically the methyl ester, is another key site for chemical diversification. This functional group can be readily transformed into other esters, amides, or hydrazides, leading to a wide array of derivatives with potentially different biological activities and pharmacokinetic profiles.

A primary transformation is the conversion of the ester into an amide. This is typically achieved by reacting the methyl ester with a primary or secondary amine. This reaction can be used to link the 3-(3,4-dihydroxyphenyl)propanoate core to various other molecules, including amino acids or heterocyclic scaffolds, to explore new chemical space for biological activity. For example, syntheses of N-alkyl propanamides from their corresponding methyl esters demonstrate a straightforward pathway to amide derivatives. ijpsr.com

The ester group can also participate in transesterification reactions or be hydrolyzed to the parent carboxylic acid, which can then be coupled to other molecules. The parent acid, 3-(3,4-dihydroxyphenyl)propanoic acid, is a versatile intermediate for forming new ester or amide bonds, for example, through carbodiimide-mediated coupling reactions. Furthermore, the methyl ester itself can act as a monomer in polymerization reactions. For instance, related phenolic methyl esters have been used to synthesize novel aliphatic-aromatic copolyesters via melt copolymerization, creating biodegradable materials with tunable thermal and mechanical properties. researchgate.net

Table 2: Transformations of the Ester and Amide Linkages

Transformation Reagents Product Type Significance Reference(s)
Aminolysis Primary/Secondary Amine N-substituted amide Creates diverse derivatives with altered biological and physical properties. ijpsr.com
Hydrazinolysis Hydrazine Hydrate Hydrazide Intermediate for synthesizing hydrazones and other heterocyclic derivatives. nih.gov
Hydrolysis Acid or Base Carboxylic Acid Precursor for coupling reactions to form new esters and amides. researchgate.net
Polymerization Diols, Catalyst Polyester Forms biodegradable polymers with tunable properties. researchgate.net

Stereoselective Synthesis of Chiral Stereoisomers and Diastereomers

This compound is an achiral molecule. nih.gov The creation of stereoisomers requires the introduction of one or more chiral centers, typically on the propanoate side chain at the α-carbon (C2) or β-carbon (C3). The stereoselective synthesis of such chiral analogs is critical, as different enantiomers or diastereomers often exhibit distinct pharmacological activities.

Several strategies have been developed for the asymmetric synthesis of chiral α- and β-hydroxy acid derivatives, which are directly applicable to this scaffold.

β-Position (C3) Chirality: The introduction of a hydroxyl group at the β-position creates a chiral center. Chemo-enzymatic methods have proven effective for this transformation. For example, the racemic ethyl ester of 3-hydroxy-3-phenylpropanoate can undergo kinetic resolution using lipases, which selectively hydrolyze one enantiomer to the corresponding acid, allowing for the separation of the desired (S)- or (R)-ester. researchgate.netbenthamscience.com

α-Position (C2) Chirality: Introducing a substituent at the α-position is another common strategy. Asymmetric synthesis of α-hydroxy ketones and esters has been achieved through organocatalytic methods. nih.govnih.gov For instance, the asymmetric α-selenylation of an aldehyde followed by a Wittig reaction and researchgate.netresearchgate.net-sigmatropic rearrangement can produce chiral α-hydroxy esters with high enantiomeric excess. nih.gov Similarly, the synthesis of L-DOPA (2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) often involves the asymmetric hydrogenation of an unsaturated precursor, a powerful industrial method for establishing α-chirality. researchgate.net

Resolution and Chiral Inversion: Classical resolution of a racemic mixture using a chiral amine is a viable route. researchgate.net More advanced techniques include crystallization-induced dynamic resolution, where one enantiomer of a precursor, such as (S)-2-bromo-3-phenylpropanoic acid, is converted in situ to its (R)-enantiomer and selectively crystallized from the solution, achieving high enantiomeric purity. acs.org

Prodrug Design Principles and Applications

The development of prodrugs—bioreversible derivatives that release an active parent drug in vivo—is a well-established strategy to overcome undesirable pharmaceutical properties. benthamscience.com For analogs of this compound, this approach is particularly relevant.

Rationales for Prodrug Development for this compound Analogs

The primary motivation for designing prodrugs of this class of compounds is to address inherent liabilities related to pharmacokinetics and chemical stability.

Improving Metabolic Stability: The catechol moiety is highly susceptible to in vivo oxidation and conjugation (e.g., glucuronidation or sulfation), leading to rapid metabolism and clearance. cijournal.ru This can result in low oral bioavailability and a short duration of action. Masking one or both of the phenolic hydroxyl groups can protect the molecule from these metabolic pathways. acs.org

Enhancing Bioavailability: The polarity of the two free hydroxyl groups can limit passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier. According to the Biopharmaceutics Classification System (BCS), compounds with low permeability (BCS Class III or IV) are prime candidates for prodrug strategies designed to enhance lipophilicity and, consequently, absorption. benthamscience.com

Increasing Aqueous Solubility: While enhancing lipophilicity is often a goal, sometimes the parent drug is too lipophilic and has poor aqueous solubility (a BCS Class II problem). In such cases, a prodrug can be designed by attaching a polar promoiety, such as a phosphate or an amino acid, to increase water solubility for parenteral formulations. benthamscience.comresearchgate.net

Site-Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are concentrated in a specific target tissue, thereby increasing the local concentration of the active drug while minimizing systemic exposure and associated side effects. researchgate.net

Chemical Modalities for Prodrug Formation (e.g., acylations, alkylations)

The most common chemical strategies for creating prodrugs of catechol-containing compounds involve modification of the phenolic hydroxyl groups through acylation or alkylation.

Acylation: This involves the formation of an ester linkage by reacting the hydroxyl groups with a carboxylic acid, acid chloride, or anhydride. The resulting esters are often designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent drug. researchgate.net A prominent example is the attachment of amino acids, creating amino acid ester prodrugs. These can enhance water solubility and may be actively transported by amino acid transporters. acs.org The synthesis generally involves coupling a protected amino acid (e.g., Boc-protected) to the hydroxyl group. acs.org

Alkylation: This strategy involves forming an ether linkage at one or both of the phenolic hydroxyls. While ethers are generally more stable than esters, specific types, such as those that can be cleaved by cytochrome P450 enzymes, can be employed for liver-targeted drug delivery. researchgate.net

These modifications temporarily mask the reactive catechol group, altering the molecule's physicochemical properties to improve its drug-like characteristics until it reaches the desired site of action. benthamscience.comacs.org

Structure Activity Relationship Sar and Advanced Computational Studies

Empirical Structure-Activity Relationship Elucidation

Empirical analysis of Methyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206) and its structural analogs provides insight into the functional significance of its core components: the substituted aromatic ring and the methyl propanoate side chain.

The biological activity of phenylpropanoids is significantly influenced by the substitution pattern on the aromatic ring. The 3,4-dihydroxy configuration, known as a catechol moiety, is a key feature of Methyl 3-(3,4-dihydroxyphenyl)propanoate. This catechol group is often crucial for biological activities such as antioxidant capacity, as the two adjacent hydroxyl groups can effectively delocalize electrons and participate in hydrogen bonding.

The position and number of hydroxyl groups on the phenyl ring are determining factors for the biological potency of such compounds. For instance, studies on related phenolic compounds often demonstrate that the presence and location of these hydroxyl groups are paramount for their interaction with biological targets. The modification of these groups, such as methylation or removal, can lead to a significant decrease or alteration of the compound's efficacy. The addition of a methyl group to an aromatic ring can also influence binding by increasing hydrophobicity and affecting the molecule's conformation. nih.gov

CompoundKey Structural Difference from this compoundPotential Impact on Activity
Methyl 3-(4-hydroxyphenyl)propanoate Lacks the hydroxyl group at the C-3 position. researchgate.netReduced hydrogen bonding capability and altered electronic properties, potentially leading to lower antioxidant activity.
Methyl 3-(2,4-dihydroxyphenyl)propanoate Hydroxyl group is at the C-2 position instead of C-3. sigmaaldrich.comChanges the geometry of potential hydrogen bonds and metal-chelating interactions, which can affect binding to specific enzymes or receptors.
Methyl 3,4-dihydroxybenzoate The propanoate chain is replaced by a direct ester linkage to the ring. medchemexpress.comThe shorter, rigid linker significantly alters the spatial orientation of the functional groups, impacting how the molecule fits into a binding site.

This table is generated based on structural comparisons and general principles of structure-activity relationships.

The side chain of this compound plays a vital role in its biological interactions. This chain consists of a three-carbon saturated (propanoate) linker and a methyl ester terminus.

The methyl ester group modifies the polarity and solubility of the parent compound, 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid). nih.gov Esterification of the carboxylic acid can enhance the molecule's ability to cross biological membranes, a critical factor for bioavailability.

A significant comparison can be made with its unsaturated analog, methyl caffeate. this compound has a saturated propanoate chain, which allows for greater conformational flexibility. In contrast, methyl caffeate possesses a double bond in its side chain, creating a more rigid structure and extending the conjugated π-electron system from the aromatic ring. This difference in saturation and flexibility can lead to distinct binding affinities and modes of action when interacting with enzymes and receptors.

CompoundKey FeatureSignificance for Receptor/Enzyme Interaction
This compound Saturated propanoate chain. Provides conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.
Methyl Caffeate Unsaturated (double bond) in the side chain. Creates a more rigid structure and a conjugated system, which can influence electronic properties and specific interactions like π-π stacking.
3-(3,4-Dihydroxyphenyl)propanoic Acid Carboxylic acid group instead of a methyl ester. nih.govThe carboxylate anion can form strong ionic interactions (salt bridges) with positively charged amino acid residues in a receptor site.

This table is generated based on structural comparisons and functional group analysis.

In Silico Molecular Docking and Ligand-Protein Interaction Modeling

Computational methods like molecular docking are powerful tools for predicting how a ligand such as this compound might bind to a protein target. nih.gov These simulations provide valuable information on binding modes and energies, guiding further experimental work. thesciencein.org

Molecular docking studies on phenylpropanoid derivatives have been performed to understand their interactions with various enzymes, such as tyrosinase. nih.gov In a typical docking simulation, the ligand is placed into the active site of the target protein to find the most stable binding conformation. The results are often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.govmdpi.com

For a compound like this compound, key interactions would likely involve:

Hydrogen Bonds: The catechol hydroxyl groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., histidine, serine, arginine) in the active site. nih.govchemrxiv.org The carbonyl oxygen of the ester group can also act as a hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. chemrxiv.org

Metal Coordination: The catechol moiety is capable of coordinating with metal ions, such as the copper ions present in the active site of tyrosinase. nih.gov

A study on phenylpropanoid derivatives and the tyrosinase enzyme from Agaricus bisporus (PDB: 2Y9W) revealed that these compounds can fit into the enzyme's active site, interacting with key amino acid residues. nih.gov Although this study focused on various derivatives, it establishes a model for how a compound like this compound would likely bind.

Target Protein (Example)Predicted Binding Score (Hypothetical)Key Interacting Residues (Predicted)Type of Interaction
Tyrosinase (from Agaricus bisporus) nih.gov-6 to -8 kcal/molHis, Val, Ser, PheHydrogen bonding, Hydrophobic interactions, Metal coordination
SARS-CoV-2 Main Protease (Mpro) nih.gov-5 to -7 kcal/molHis, Cys, Met, GlnHydrogen bonding, π-sulfur interactions, Hydrophobic interactions
Cytochrome P450 enzymes-7 to -9 kcal/molArg, Phe, Leu, AlaHydrogen bonding, π-π stacking, Hydrophobic interactions

This table is illustrative, based on docking studies of similar compounds against these or related targets. nih.govmdpi.comnih.gov The binding scores are hypothetical ranges for this class of compounds.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. fip.org This method can be ligand-based or structure-based.

In a ligand-based approach, a known active molecule like this compound serves as a template to find other compounds in a database with similar properties (e.g., shape, charge distribution). nih.gov

In a structure-based virtual screening campaign, the three-dimensional structure of a target protein is used. nih.gov A library of compounds is computationally docked into the active site of the protein, and the molecules are ranked based on their predicted binding affinity. thesciencein.org This process can rapidly identify novel scaffolds or analogs of this compound that may possess enhanced activity or different properties. This approach has been successfully used to identify potential inhibitors for various targets, including the main protease of SARS-CoV-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. drugdesign.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

To build a QSAR model for analogs of this compound, the following steps would be taken:

Data Collection: A dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Hydrophobicity: (e.g., LogP)

Electronic Properties: (e.g., partial charges, dipole moment)

Steric/Topological Properties: (e.g., molecular weight, surface area, shape indices)

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Development of Predictive QSAR Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. acs.org For a compound like this compound and its derivatives, developing predictive QSAR models is a crucial step in optimizing its potential therapeutic effects.

The development of a robust QSAR model follows a systematic process. It begins with the collection of a dataset of molecules with known biological activities. For phenolic compounds like this compound, this could involve activities such as antioxidant capacity, anti-inflammatory effects, or enzyme inhibition. acs.org Once the data is compiled, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. wiley.com

These descriptors, which can range from simple counts of atoms and bonds to complex quantum-chemical parameters, form the independent variables in the model. researchgate.net The biological activity serves as the dependent variable. Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forest and support vector machines (SVM), a mathematical equation is generated that best fits the data. github.comnih.gov

The goal is to create a model that is not only descriptive of the training data but also predictive for new, untested compounds. frontiersin.org This predictive power allows for the in silico screening of virtual libraries of derivatives of this compound. By modifying the core structure—for instance, by altering substituent groups on the phenyl ring or changing the ester group—researchers can use the QSAR model to forecast which modifications are likely to enhance biological activity. This process significantly reduces the time and resources required for experimental synthesis and testing, guiding the rational design of optimized compounds. researchgate.net The ultimate reliability of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its robustness and predictive accuracy. nih.gov

Application of Physicochemical and Structural Descriptors in QSAR

The predictive accuracy of a QSAR model is fundamentally dependent on the choice of molecular descriptors. wiley.com These descriptors quantify various aspects of a molecule's structure and properties, which are believed to influence its interaction with a biological target. For phenolic compounds such as this compound, descriptors can be broadly categorized into physicochemical and structural types. frontiersin.orgnih.gov

Physicochemical descriptors describe properties like lipophilicity, electronic distribution, and steric effects. Structural descriptors provide information about the molecule's topology, geometry, and functional group composition. The selection of relevant descriptors is a critical step, as it helps to identify the key molecular features driving the biological activity. frontiersin.org For example, in the context of antioxidant activity of phenols, descriptors related to hydrogen bond donation and electron-donating capacity are often crucial.

Below is a table of common descriptors used in QSAR studies for phenolic compounds.

Descriptor CategoryDescriptor NameSymbol/AbbreviationSignificance in QSAR
Lipophilicity Partition CoefficientlogPMeasures the compound's distribution between an oily (octanol) and an aqueous phase, indicating its hydrophobicity. Crucial for membrane permeability and reaching target sites. frontiersin.org
Electronic Highest Occupied Molecular Orbital EnergyHOMORelates to the molecule's ability to donate electrons. Important for radical scavenging and antioxidant activity. frontiersin.org
Electronic Lowest Unoccupied Molecular Orbital EnergyLUMORelates to the molecule's ability to accept electrons. frontiersin.org
Electronic Dipole MomentµIndicates the overall polarity of the molecule, which influences solubility and binding interactions. frontiersin.org
Steric/Topological Molecular WeightMWThe mass of the molecule, which can affect its diffusion and fit within a binding pocket. frontiersin.org
Steric/Topological Molar RefractivityMRA measure of the molecule's volume and polarizability, influencing binding affinity. frontiersin.org
Steric/Topological Polar Surface AreaPSAThe surface area contributed by polar atoms (usually oxygen and nitrogen), which is a key predictor of membrane transport and bioavailability. researchgate.net
Structural Number of Hydrogen Bond DonorsHBDThe count of OH and NH groups, critical for forming hydrogen bonds with biological targets. nih.gov
Structural Number of Hydrogen Bond AcceptorsHBAThe count of oxygen and nitrogen atoms, which can accept hydrogen bonds. nih.gov
Quantum-Chemical Charged Partial Surface AreaCPSACombines information on molecular surface area and partial atomic charges to describe polar intermolecular interactions. researchgate.net

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Beyond predicting efficacy, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. researchgate.net These in silico ADME predictions are vital in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. researchgate.net For this compound, various computational models can estimate its likely behavior within an organism.

In silico ADME studies for compounds analogous to this compound, such as other cinnamic acid derivatives, have shown that these molecules can possess favorable pharmacokinetic parameters. brazilianjournals.com.br For instance, predictions often indicate high intestinal absorption and good cell permeability, which are essential for oral bioavailability. brazilianjournals.com.br

Computational tools predict these properties based on the molecule's structure and physicochemical characteristics. For example, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict oral absorption. It considers properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net More sophisticated models can predict interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, or with efflux transporters like P-glycoprotein, which can significantly impact a drug's distribution and clearance. brazilianjournals.com.brnih.gov

The table below presents a summary of computationally predicted ADME properties for this compound, based on its known structure and data from similar compounds.

ADME ParameterPredicted Outcome for this compoundSignificance
Human Intestinal Absorption HighIndicates good absorption from the gastrointestinal tract, a prerequisite for oral drug delivery. brazilianjournals.com.br
Caco-2 Permeability PermeableSuggests the ability to cross the intestinal epithelial cell barrier. brazilianjournals.com.br
Blood-Brain Barrier (BBB) Penetration Non-penetrantPredicts that the compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. brazilianjournals.com.br
P-glycoprotein (P-gp) Inhibition Non-inhibitorSuggests a lower likelihood of drug-drug interactions related to this major efflux pump. brazilianjournals.com.br
Cytochrome P450 (CYP) Inhibition Likely non-inhibitor of major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)Indicates a low potential to interfere with the metabolism of other drugs, reducing the risk of adverse interactions. brazilianjournals.com.br
Lipinski's Rule of Five 0 Violations (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10)The compound adheres to the rule, suggesting good oral bioavailability. brazilianjournals.com.brnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Hyphenated Chromatographic Mass Spectrometric Methodologies

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable for analyzing complex mixtures containing Methyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206).

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the selective and sensitive quantification of Methyl 3-(3,4-dihydroxyphenyl)propanoate. This method is particularly suitable for non-volatile compounds in complex biological or chemical samples. nih.govd-nb.info The liquid chromatography stage separates the target compound from other matrix components, after which the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragmentation products.

For analysis, a reverse-phase C18 column is typically employed with a gradient elution mobile phase, often consisting of water with a small percentage of acid (like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). bibliotekanauki.pl Detection is commonly performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules like phenols, operating in negative ion mode to deprotonate the phenolic hydroxyl groups. bibliotekanauki.plekb.eg The mass spectrometer is then operated in Selected Reaction Monitoring (SRM) mode, where the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity and minimizing interferences. frontiersin.org

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

ParameterValue/Condition
Chromatography
ColumnC18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.5 µm) frontiersin.org
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol bibliotekanauki.pl
Flow Rate0.2 - 0.4 mL/min
Column Temperature25-40 °C bibliotekanauki.pl
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative bibliotekanauki.pl
Precursor Ion [M-H]⁻m/z 195.06
Monitored TransitionsSpecific precursor-to-product ion transitions
Collision GasArgon

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the identification of this compound, particularly after conversion to a more volatile form. Due to the polar hydroxyl groups and modest volatility of the parent compound, a derivatization step is typically required prior to GC analysis. This process, often involving silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing thermal stability and volatility.

The derivatized compound is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern serves as a molecular fingerprint for identification. The PubChem database records a GC-MS spectrum for the underivatized compound, indicating key fragment ions that are crucial for its identification. nih.gov

Table 2: Key Mass Fragments from GC-MS Analysis of this compound

Mass-to-Charge (m/z)Relative IntensityInterpretation
196ModerateMolecular Ion [M]⁺ nih.gov
137HighFragment from loss of -CH₂COOCH₃
123HighFragment corresponding to dihydroxytropylium ion or related structures nih.gov
77ModeratePhenyl group fragment

Data sourced from the GC/MS spectrum provided by H.H. Maurer, M. Meyer, K. Pfleger, A.A. Weber / University of Saarland and available on PubChem. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, the spectrum provides a unique "fingerprint" characterized by absorptions from the hydroxyl, carbonyl, and aromatic moieties. docbrown.info

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3500-3200O-H Stretch (Broad)Phenolic -OH
~3100-3000C-H StretchAromatic C-H
~2980-2850C-H StretchAliphatic C-H (in propanoate chain) docbrown.info
~1735C=O Stretch (Strong)Ester Carbonyl researchgate.netresearchgate.net
~1600, ~1515C=C StretchAromatic Ring
~1250-1150C-O StretchEster C-O docbrown.info
~850-800C-H Bend (Out-of-plane)Substituted Benzene (B151609) Ring

Values are based on typical ranges and data from structurally related compounds. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism)

Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are powerful techniques for probing the electronic properties of molecules. UV-Vis spectroscopy provides information on electronic transitions, which is particularly useful for compounds containing chromophores, while CD spectroscopy is used to study chiral molecules.

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the 3,4-dihydroxyphenyl (catechol) moiety, which acts as the principal chromophore. The presence of the benzene ring substituted with two hydroxyl groups gives rise to characteristic absorption bands in the ultraviolet region.

Research on compounds with a similar catechol structure, such as catechol itself and 3,4-dihydroxybenzoic acid, provides insight into the expected absorption maxima for this compound. Catechol exhibits a distinct absorption peak around 274-275 nm. acs.orgnist.gov Similarly, 3,4-dihydroxybenzoic acid, which also contains the 3,4-dihydroxyphenyl group, shows absorption maxima at approximately 261 nm and 294 nm. sielc.com

These findings suggest that the UV spectrum of this compound will display a strong absorption band in the 270–300 nm range. This absorption is attributed to the π → π* electronic transitions of the aromatic ring. The exact position and intensity of the absorption maximum can be influenced by the solvent environment and the electronic effects of the methyl propanoate side chain.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a valuable tool for the characterization of chiral molecules. Since this compound is an achiral molecule, it does not exhibit a circular dichroism spectrum. There is no readily available scientific literature reporting circular dichroism data for this compound.

The following table summarizes the expected UV-Vis absorption data for this compound based on the analysis of structurally related compounds.

CompoundReported Absorption Maxima (λmax) in nmReference
Catechol274-275 acs.orgnist.gov
3,4-Dihydroxybenzoic Acid261, 294 sielc.com
This compound (Expected) ~270-300N/A

In Vitro and Microbial Biotransformation Studies

Elucidation of Metabolic Fates in Isolated Biological Systems

In vitro studies using isolated biological systems, such as intestinal and liver cell models, have been crucial in mapping the metabolic pathways of DHPA, the primary product of Methyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206) hydrolysis. These studies reveal that once formed, DHPA undergoes several key phase II conjugation reactions.

Research using rat models with isolated intestinal and liver cells has shown that DHPA is rapidly metabolized. researchgate.netnih.gov The principal metabolic transformations include glucuronidation, sulfation, and O-methylation of one of the catechol's hydroxyl groups. researchgate.netnih.gov Experiments with Caco-2 cells, a human colon adenocarcinoma cell line used to model the intestinal epithelium, indicate that these cells are highly capable of glucuronidating DHPA. researchgate.net In contrast, liver models demonstrate a preference for sulfation. researchgate.netnih.gov

The O-methylation of DHPA results in the formation of dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid). researchgate.netnih.gov Further studies have shown that this methylated metabolite can undergo oxidation to form ferulic acid, and conversely, ferulic acid can be reduced back to dihydroferulic acid by both intestinal and hepatic cells. nih.gov These conjugation and modification reactions aim to increase the water solubility of the compound, facilitating its excretion from the body. All identified metabolites typically appear in plasma shortly after administration in animal studies, suggesting rapid metabolism by intestinal and liver cells. researchgate.net

Table 1: In Vitro Metabolites of 3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)

Precursor CompoundMetaboliteMetabolic ReactionBiological System
3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)DHPA-glucuronideGlucuronidationIntestinal cells (Caco-2), Liver cells
3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)DHPA-sulfateSulfationLiver cells, Intestinal cells
3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)Dihydroferulic acidO-MethylationIntestinal cells, Liver cells
Dihydroferulic acidFerulic acidOxidationIntestinal cells, Liver cells
Ferulic acidDihydroferulic acidReductionIntestinal cells, Liver cells

Microbial Biotransformation Pathways and Metabolite Identification

Microorganisms, particularly those residing in the gut, play a fundamental role in the metabolism of dietary polyphenols. While direct microbial studies on Methyl 3-(3,4-dihydroxyphenyl)propanoate are scarce, extensive research on its parent acid, DHPA, and related polyphenols provides a clear picture of its likely microbial fate. DHPA itself is a major microbial metabolite of more complex dietary compounds like chlorogenic acid, proanthocyanidins, and caffeic acid. researchgate.netsciopen.comnih.govnih.gov

The initial and most critical step in the microbial biotransformation of this compound is the hydrolysis of its methyl ester group to yield DHPA and methanol (B129727). This reaction is carried out by microbial esterases. biorxiv.org

Once DHPA is formed, gut microbiota can further metabolize it through a series of reactions. These pathways involve dehydroxylation and side-chain degradation, leading to the formation of simpler phenolic acids. Studies have identified several subsequent metabolites in urine and plasma following the consumption of polyphenol-rich foods, attributing their formation to the activity of intestinal bacteria. nih.govmdpi.com For instance, DHPA can be further metabolized to 3-hydroxyphenylpropionic acid, 3-hydroxybenzoic acid, and hippuric acid. mdpi.com The transformation of caffeic acid by lactic acid bacteria has also been shown to produce DHPA as a major derivative. encyclopedia.pub

Table 2: Identified Microbial Metabolites from 3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)

Precursor CompoundMetaboliteProducing Microorganism(s)
This compound3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)Gut Microbiota (via esterases)
3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)3-Hydroxyphenylpropionic acidGut Microbiota
3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)3-Hydroxybenzoic acidGut Microbiota
3-(3,4-dihydroxyphenyl)propanoic acid (DHPA)Hippuric acidGut Microbiota

Enzyme-Mediated Biotransformation Reactions

The biotransformation of this compound and its subsequent metabolites is governed by specific enzyme-catalyzed reactions, including hydrolysis, oxidation, reduction, and methylation.

Hydrolysis: The conversion of the methyl ester to its corresponding carboxylic acid is a classic hydrolysis reaction. This is a crucial first step in its metabolism. Research has identified novel phenylpropanoid methyl esterases in bacteria that are capable of catalyzing this reaction, enabling microbes to utilize such compounds as a carbon source. biorxiv.org In mammalian systems, non-specific esterases present in the intestine and liver would also be responsible for this conversion.

Oxidation and Reduction: The 3,4-dihydroxyphenyl structure can undergo oxidation. More specifically, the methylated metabolite, dihydroferulic acid, has been shown to be oxidized by intestinal and hepatic cells to ferulic acid. nih.gov This reaction involves the formation of a double bond in the propanoic acid side chain. The reverse reaction, the reduction of the double bond in ferulic acid to yield dihydroferulic acid, is also catalyzed by enzymes in these cells. nih.gov

Methylation: The catechol structure of DHPA is a prime substrate for O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT). researchgate.netnih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups, typically at the 3-position, to form dihydroferulic acid. nih.gov This methylation is a common pathway for metabolizing catechol-containing compounds in mammals.

Table 3: Key Enzymes in the Biotransformation of this compound and its Derivatives

Enzyme ClassSpecific Enzyme (Example)Reaction CatalyzedSubstrateProduct
HydrolasePhenylpropanoid methyl esteraseEster HydrolysisThis compound3-(3,4-dihydroxyphenyl)propanoic acid
TransferaseCatechol-O-methyltransferase (COMT)O-Methylation3-(3,4-dihydroxyphenyl)propanoic acidDihydroferulic acid
OxidoreductaseNot specifiedOxidationDihydroferulic acidFerulic acid
OxidoreductaseNot specifiedReductionFerulic acidDihydroferulic acid
TransferaseUDP-glucuronosyltransferase (UGT)Glucuronidation3-(3,4-dihydroxyphenyl)propanoic acidDHPA-glucuronide
TransferaseSulfotransferase (SULT)Sulfation3-(3,4-dihydroxyphenyl)propanoic acidDHPA-sulfate

Future Directions and Perspectives in Research on Methyl 3 3,4 Dihydroxyphenyl Propanoate

Innovations in Synthetic Chemistry and Sustainable Production

The future of producing Methyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206) and related catechols is increasingly geared towards "green chemistry" to minimize environmental impact and improve efficiency. rsc.orgnih.govrsc.org Traditional chemical syntheses often rely on harsh conditions and toxic reagents. nih.gov Innovations are therefore focused on biocatalytic and electrochemical methods, as well as the use of renewable starting materials.

One promising approach involves the use of genetically engineered microorganisms. For instance, recombinant Escherichia coli strains expressing enzymes like toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) have been successfully used for the direct biocatalytic synthesis of functionalized catechols from simple aromatic precursors. researchgate.net This enzymatic process occurs under mild conditions and represents a greener alternative to conventional methods. researchgate.net Another sustainable strategy is the conversion of guaiacol (B22219), a derivative of lignin (B12514952) (a major component of biomass), into catechol using high-temperature water and acid catalysis, a process that can be enhanced by the presence of hydrogen. researchgate.net

Electrochemical synthesis is also emerging as a powerful green technology. nih.govrsc.org This method involves the oxidation of catechol to generate a reactive o-benzoquinone intermediate, which can then react with various nucleophiles to form new derivatives. nih.govrsc.org These reactions can be performed in aqueous solutions at room temperature, avoiding the need for hazardous reagents and high energy consumption. nih.gov

These innovative synthetic strategies are summarized in the table below.

Synthetic Approach Description Advantages Relevant Findings
Biocatalysis Use of engineered microorganisms (e.g., E. coli) expressing specific enzymes to convert aromatic precursors into catechols. researchgate.netEnvironmentally benign, high selectivity, mild reaction conditions. researchgate.netRecombinant E. coli JM109 (pDTG602) can directly produce catechols from precursors like bromobenzene. researchgate.net
Renewable Feedstocks Conversion of biomass-derived compounds, such as guaiacol from lignin, into catechol. researchgate.netresearchgate.netReduces dependence on petroleum resources, promotes sustainability. researchgate.netGuaiacol can be converted to catechol with up to 89% yield in high-temperature water. researchgate.net
Electrochemical Synthesis Anodic oxidation of catechol to form o-benzoquinone, followed by a reaction with a nucleophile in an aqueous medium. nih.govrsc.orgAvoids toxic reagents, energy-efficient, allows for one-pot synthesis of novel derivatives. nih.govrsc.orgSuccessfully used to synthesize new heterocyclic catechol derivatives in good yields and high purity. nih.gov

Future research will likely focus on optimizing these green routes to specifically enhance the yield and purity of Methyl 3-(3,4-dihydroxyphenyl)propanoate and scale up production for industrial and pharmaceutical applications.

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-endpoint assays towards a systems-level understanding. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate the compound's mechanisms of action. nih.gov

Omics technologies can map the global changes that occur within a cell or organism upon exposure to the compound. For example:

Proteomics can identify all the proteins whose expression levels change, revealing the specific cellular machinery and pathways that are affected.

Metabolomics can analyze shifts in the entire profile of small-molecule metabolites, providing a functional readout of the cellular state and identifying metabolic pathways modulated by the compound.

Transcriptomics (e.g., RNA-seq) can quantify changes in gene expression, offering insights into the regulatory networks that are activated or suppressed. nih.gov

This systems biology approach is particularly valuable for understanding the multifaceted effects of phenolic compounds, which often interact with multiple targets. nih.gov It can help to build comprehensive gene and protein expression networks, connecting molecular responses to physiological outcomes. nih.govnih.gov For instance, applying these techniques could reveal novel antibacterial mechanisms or clarify how the compound exerts its neuroprotective effects by identifying all the interacting pathways. nih.govnih.gov

Omics Technology Application to this compound Research Potential Insights
Proteomics Characterize changes in the cellular proteome after treatment.Identification of direct protein targets and downstream effector proteins.
Metabolomics Analyze global changes in cellular metabolites.Understanding of metabolic reprogramming and impact on cellular energy and signaling pathways.
Transcriptomics Measure genome-wide changes in gene expression.Elucidation of gene regulatory networks and signaling cascades affected by the compound.
Systems Biology Integrate multi-omics data to build predictive models. nih.govHolistic view of the compound's mechanism of action, identification of biomarkers for its effects, discovery of novel therapeutic applications. nih.gov

By embracing these technologies, researchers can move from a reductionist view to a holistic understanding of how this compound functions in a complex biological system.

Exploration of Novel Therapeutic Applications and Molecular Targets

Building on its known antioxidant and anti-inflammatory properties, a major future direction is the exploration of novel therapeutic uses for this compound and the precise identification of its molecular targets. mdpi.com The catechol structure is a common feature in many bioactive natural products, suggesting a wide potential for therapeutic intervention. researchgate.netnih.gov

Current research has already pointed towards promising areas:

Neuroprotection: The compound is being investigated for its potential in treating neurodegenerative diseases. Studies on the related molecule Methyl 3,4-dihydroxybenzoate (MDHB) in a mouse model of retinitis pigmentosa showed that it promotes photoreceptor survival and preserves retinal function. nih.gov The mechanism was linked to the upregulation of brain-derived neurotrophic factor (BDNF) and activation of its receptor, tropomyosin-related kinase B (TrkB). nih.gov This suggests the BDNF-TrkB pathway is a key molecular target that warrants further investigation for this compound. Its potential use in Parkinson's disease has also been noted.

Anticancer Activity: Related phenolic compounds are being explored for their ability to combat cancer. mdpi.com The antioxidant properties of the catechol moiety could play a role in protecting normal cells, while other mechanisms might induce cell death in cancer cells. mdpi.com Future studies should screen this compound against various cancer cell lines and identify the specific signaling pathways involved.

The table below summarizes potential therapeutic avenues and the molecular targets that require further exploration.

Potential Therapeutic Area Observed/Hypothesized Effect Potential Molecular Targets for Investigation
Neurodegenerative Diseases Promotes neuronal survival, reduces reactive gliosis. nih.govBDNF-TrkB signaling pathway, inflammatory pathways (e.g., NF-κB), oxidative stress markers. nih.govmdpi.com
Retinal Degeneration Delays photoreceptor degeneration, preserves retinal structure and function. nih.govBrain-Derived Neurotrophic Factor (BDNF), Tropomyosin-related kinase B (TrkB). nih.gov
Cancer Potential to inhibit cancer cell growth and migration. mdpi.comCell cycle regulators, apoptosis pathways, signaling molecules sensitive to reactive oxygen species (ROS). mdpi.com
Inflammatory Conditions Inhibition of inflammatory pathways. mdpi.comPro-inflammatory cytokines (e.g., TNF-α, IL-1β), cyclooxygenase (COX) enzymes. mdpi.com

Systematic screening and detailed mechanistic studies will be crucial to validate these applications and translate preclinical findings into potential therapies.

Advancements in Targeted Delivery and Prodrug Design Strategies

A significant hurdle for many polyphenols, including this compound, is their limited bioavailability due to factors like poor solubility and rapid metabolism. nih.gov Future research will heavily focus on developing advanced drug delivery systems (DDS) and prodrug strategies to overcome these limitations. nih.govmdpi.com

Targeted Delivery Systems: Nanotechnology offers powerful tools to enhance the delivery of polyphenols. mdpi.com Encapsulating the compound in nanocarriers can protect it from degradation, improve its solubility, and facilitate targeted delivery to specific tissues. nih.govnih.gov

Lipid-Based Systems: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate the compound, improving its stability and ability to cross cell membranes. nih.govmdpi.com

Polymer-Based Systems: Biocompatible polymers, such as chitosan, can be used to create nanoparticles that carry the compound and can be designed for controlled release. nih.gov

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov This strategy can be used to improve pharmacokinetic properties. For this compound, the two hydroxyl groups on the catechol ring are ideal handles for chemical modification. nih.gov One innovative strategy involves creating prodrugs that are activated by the unique microenvironment of diseased tissues, such as tumors. nih.gov For example, the catechol hydroxyl groups can be masked with a protective group that is cleaved by high levels of glutathione (B108866) (GSH), which are often found in cancer cells. nih.gov This would lead to the selective release of the active compound at the tumor site, increasing efficacy and reducing systemic toxicity. nih.gov

Strategy Method Objective Example Application
Nanodelivery Encapsulation in liposomes, polymer nanoparticles, or solid lipid nanoparticles. nih.govmdpi.comImprove solubility, enhance stability, increase bioavailability, enable targeted delivery. nih.govmdpi.comDeveloping polymer-based nanoparticles to deliver the compound across the blood-brain barrier for treating neurodegenerative diseases. nih.gov
Prodrug Design Masking the catechol hydroxyl groups with cleavable moieties. nih.govEnhance membrane permeability, improve stability, achieve site-selective drug release.Creating a glutathione (GSH)-responsive prodrug for targeted cancer therapy. nih.gov
Chemical Delivery Systems (CDS) Multi-step activation requiring enzymatic conversion in the target tissue (e.g., the brain). nih.govAchieve tissue-specific accumulation and trapping of the active drug.Designing a CDS to increase brain concentration for treating CNS disorders. nih.gov

By combining innovative formulation science with clever prodrug design, researchers can unlock the full therapeutic potential of this compound, ensuring it reaches its target in the body effectively and safely.

Q & A

Q. What are the established synthetic routes for Methyl 3-(3,4-dihydroxyphenyl)propanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 3-(3,4-dihydroxyphenyl)propanoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C) and acid concentration (e.g., H₂SO₄ or HCl) to minimize side reactions like oxidation of catechol groups . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed via HPLC with UV detection at 280 nm .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR identify key signals, such as the methyl ester group (~3.6 ppm for CH₃O) and aromatic protons (~6.5–7.0 ppm for catechol) .
  • X-ray crystallography : Single-crystal studies reveal planar geometry of the catechol ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions forming S(5) rings) . Lattice parameters (e.g., triclinic P1 space group, a = 5.279 Å, b = 10.244 Å) are essential for confirming molecular packing .

Q. How is purity assessed, and what are common contaminants?

Purity is evaluated via:

  • HPLC : Reverse-phase C18 columns with methanol/water mobile phases, comparing retention times to standards .
  • Melting point : Sharp melting points (e.g., 85–89°C for related derivatives) indicate high crystallinity .
    Common contaminants include unreacted starting materials (e.g., 3,4-dihydroxyphenylpropanoic acid) or oxidation byproducts (e.g., quinones) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystal structures influence physicochemical properties?

Intermolecular O–H⋯O bonds propagate chains along specific crystallographic directions (e.g., [110]), affecting solubility and stability . For example, intra-molecular hydrogen bonds in the title compound reduce polarity, enhancing lipid solubility for biological assays . Deviations in dihedral angles (e.g., 4.53° between catechol and ester groups) can alter π-π stacking and bioavailability .

Q. What experimental strategies resolve contradictions in crystallographic data between derivatives?

Discrepancies in lattice parameters (e.g., triclinic vs. monoclinic systems) or hydrogen-bonding motifs require:

  • High-resolution data collection : Use synchrotron radiation or low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate structural assignments .

Q. How can bioactivity assays be designed to evaluate structure-activity relationships (SAR) for caffeate esters?

  • Enzyme inhibition : Test inhibitory effects on tyrosinase or COX-2 using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .
  • Antioxidant activity : Compare DPPH/ABTS radical scavenging IC₅₀ values between methyl ester and free acid forms .
  • Cellular uptake : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .

Q. What challenges arise in optimizing synthesis for scale-up without compromising purity?

  • Oxidation control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., ascorbic acid) during esterification .
  • Catalyst selection : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability and reduce acid waste .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for larger batches .

Methodological Considerations

Q. How do substituents on the phenyl ring (e.g., nitro vs. methoxy groups) impact electronic properties?

Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the aromatic ring, decreasing antioxidant activity but enhancing electrophilicity for nucleophilic substitutions. Computational studies (e.g., DFT-based Fukui indices) quantify reactivity trends .

Q. What analytical techniques differentiate between E/Z isomers in unsaturated analogs?

  • NOESY NMR : Cross-peaks between vinyl protons and adjacent groups confirm E-configuration .
  • IR spectroscopy : C=O stretching frequencies shift based on conjugation with double bonds .

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 3-(3,4-dihydroxyphenyl)propanoate
Reactant of Route 2
Methyl 3-(3,4-dihydroxyphenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.